Antimalarial agent 35

Antimalarial Drug Discovery Drug Resistance Plasmodium falciparum

Antimalarial agent 35 (QP11) is a selective falcipain-2 inhibitor (IC50=6.8 µM) with a piperazine-linked 7-chloroquinoline-triazole scaffold. Unlike standard antimalarials targeting hemozoin formation, QP11 disrupts upstream hemoglobin degradation, enabling synergy with chloroquine (CI<1) against resistant P. falciparum strains (RKL9 IC50=1.8 µM). With 78% rat oral bioavailability, a 7–8 h half-life, 98% in vivo suppression, and no neurotoxicity, QP11 is a validated partner drug candidate and reference standard for antimalarial discovery programs.

Molecular Formula C24H23ClN8O3
Molecular Weight 506.9 g/mol
Cat. No. B15564206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 35
Molecular FormulaC24H23ClN8O3
Molecular Weight506.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H23ClN8O3/c25-17-4-5-21-22(12-17)26-7-6-23(21)31-10-8-30(9-11-31)14-19-15-32(29-28-19)16-24(34)27-18-2-1-3-20(13-18)33(35)36/h1-7,12-13,15H,8-11,14,16H2,(H,27,34)
InChIKeyXNWXHOVKTNUGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimalarial Agent 35 (QP11): A Selective FP2 Inhibitor for Antimalarial Drug Discovery


Antimalarial agent 35 (also designated compound QP11; CAS 3054155-49-3) is a synthetic small molecule belonging to the piperazine-linked 7-chloroquinoline-triazole conjugate class. Its molecular formula is C24H23ClN8O3, with a molecular weight of 506.94 g/mol . It functions as a selective inhibitor of falcipain-2 (FP2), a cysteine protease essential for hemoglobin degradation within the *Plasmodium falciparum* parasite [1]. The compound has demonstrated *in vitro* activity against both chloroquine-sensitive and -resistant strains and exhibits synergistic effects when combined with chloroquine .

Why Chloroquine or General Antimalarials Cannot Replace Antimalarial Agent 35


Antimalarial agent 35 (QP11) cannot be substituted by standard antimalarials like chloroquine due to its distinct mechanism of action as a selective FP2 inhibitor and its documented synergistic, rather than merely additive, effect with chloroquine [1]. While chloroquine targets hemozoin formation, QP11 inhibits the upstream protease falcipain-2, disrupting hemoglobin degradation . This mechanistic differentiation is critical for overcoming drug resistance and exploring combination therapies . Furthermore, the specific substitution pattern (m-NO2 on the phenyl ring) in QP11 was identified as optimal for antiplasmodial activity within its structural series, a nuance lost when selecting a generic analog [1].

Quantitative Differentiation of Antimalarial Agent 35: Head-to-Head and Comparative Evidence


Superior Potency Against Chloroquine-Resistant P. falciparum

Antimalarial agent 35 (QP11) demonstrates a 107-fold improvement in potency over chloroquine against the chloroquine-resistant RKL9 strain of *P. falciparum*. The IC50 of QP11 is 1.8 µM, compared to an IC50 of 194 nM (0.194 µM) for chloroquine [1]. This indicates QP11 retains significant activity where chloroquine efficacy is compromised.

Antimalarial Drug Discovery Drug Resistance Plasmodium falciparum

Synergistic Antiplasmodial Activity with Chloroquine

In combination studies, Antimalarial agent 35 (QP11) exhibits a synergistic effect with chloroquine, enhancing parasite growth inhibition beyond the additive effects of either drug alone [1]. The combination index (CI) was < 1, confirming synergy [1]. This synergy was observed against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL9) strains [1].

Combination Therapy Synergy Drug Resistance

Selective Inhibition of Falcipain-2 (FP2)

Antimalarial agent 35 (QP11) selectively inhibits falcipain-2 (FP2), a key cysteine protease in the parasite's hemoglobin degradation pathway, with an IC50 of 6.8 µM [1]. This potency is comparable to other reported FP2 inhibitors such as compound 14 (IC50 = 6.8 ± 1.8 µM) [2] and is within the range of low-micromolar FP2 inhibitors .

Cysteine Protease Target Engagement Mechanism of Action

Favorable In Vivo Efficacy and Safety Profile in a Murine Model

In a *P. berghei* murine malaria model, oral administration of Antimalarial agent 35 (QP11) at 4 × 50 mg/kg resulted in 98% suppression of parasitemia [1]. Importantly, the compound demonstrated efficacy without inducing neurotoxicity, a common concern with some antimalarial candidates [2]. This contrasts with certain analogs that may show efficacy but also exhibit neurological side effects in preclinical models.

In Vivo Efficacy Toxicity Murine Malaria Model

High Oral Bioavailability in Rats

Antimalarial agent 35 (QP11) exhibits high oral bioavailability (F = 78%) in rats, with a plasma half-life of 7-8 hours [1]. This PK profile is superior to many antimalarial leads that suffer from poor oral absorption or rapid clearance [2]. For comparison, the frontrunner compound 15 from a related series showed 51% oral bioavailability in rats [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Optimal Research Applications for Antimalarial Agent 35 Based on Quantitative Evidence


Combination Therapy Development for Chloroquine-Resistant Malaria

Leverage the demonstrated synergistic effect of Antimalarial agent 35 with chloroquine (CI < 1) [1] to design and evaluate novel combination regimens aimed at restoring chloroquine efficacy against resistant *P. falciparum* strains. The compound's retained activity against the RKL9 resistant strain (IC50 = 1.8 µM) [1] supports its use as a partner drug in *in vitro* and *in vivo* combination studies.

Target-Based Screening and Mechanistic Studies of Falcipain-2 Inhibition

Utilize Antimalarial agent 35 as a selective FP2 inhibitor (IC50 = 6.8 µM) [2] in biochemical and cellular assays to dissect the role of hemoglobin degradation in parasite biology. Its well-defined mechanism of action allows for robust target engagement studies, including surface plasmon resonance (SPR) and microscale thermophoresis (MST) validation [2].

Lead Optimization for Orally Bioavailable Antimalarials

Employ Antimalarial agent 35 as a benchmark for optimizing oral bioavailability and pharmacokinetic properties in antimalarial drug discovery programs. Its high rat oral bioavailability (F = 78%) [3] and favorable half-life (7-8 h) [3] provide a quantitative reference point for improving the PK profile of new chemical entities within the 7-chloroquinoline-triazole and related scaffolds.

In Vivo Efficacy and Safety Profiling in Murine Malaria Models

Incorporate Antimalarial agent 35 as a positive control or reference compound in *P. berghei* murine malaria studies to benchmark the *in vivo* efficacy (98% suppression at 4 × 50 mg/kg p.o.) [3] and safety (lack of neurotoxicity) [2] of novel antimalarial candidates. This facilitates comparative assessment of therapeutic indices.

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